5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile

Catalog No.
S12275788
CAS No.
M.F
C16H21N3O4
M. Wt
319.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)ben...

Product Name

5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile

IUPAC Name

5-methoxy-2-nitro-4-(3-piperidin-1-ylpropoxy)benzonitrile

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

InChI

InChI=1S/C16H21N3O4/c1-22-15-10-13(12-17)14(19(20)21)11-16(15)23-9-5-8-18-6-3-2-4-7-18/h10-11H,2-9H2,1H3

InChI Key

WACLUDPYRHIXLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCCN2CCCCC2

5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile is a chemical compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a piperidine moiety. Its molecular formula is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, and it features a benzene ring substituted with various functional groups. The presence of the piperidine ring suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

The synthesis of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile typically involves several key reactions:

  • Nitration: The introduction of the nitro group can be achieved through electrophilic aromatic substitution.
  • Alkylation: The piperidine moiety is introduced via an alkylation reaction, often utilizing a suitable alkyl halide or similar reagent.
  • Coupling Reactions: The final structure is often formed through coupling reactions that link the piperidine and benzonitrile components.

These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.

Research indicates that compounds similar to 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile exhibit various biological activities, including:

  • Antitumor Activity: Certain derivatives have shown potential in inhibiting tumor growth, making them candidates for cancer therapy.
  • Neuropharmacological Effects: The piperidine component suggests possible interactions with neurotransmitter systems, which could lead to effects on mood and cognition.

Studies have demonstrated that modifications to the structure can enhance or alter these biological activities, indicating the importance of specific functional groups in mediating effects.

The synthesis of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile can be accomplished through several methods:

  • Starting Materials: Typically involves commercially available precursors such as 5-methoxy-2-nitrobenzoic acid derivatives.
  • Reagents: Common reagents include potassium carbonate for deprotonation and sodium iodide for nucleophilic substitution.
  • Solvents: Reactions are often conducted in solvents like acetonitrile or dichloromethane, which facilitate solubility and reaction kinetics.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting cancer or neurological disorders.
  • Chemical Probes: It could be utilized as a chemical probe to study specific protein interactions or cellular pathways.

The versatility of its structure allows for modifications that can tailor its properties for specific applications.

Studies exploring the interactions of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile with biological targets have revealed insights into its mechanism of action:

  • Binding Affinity: Investigations into how well it binds to target proteins provide information on its potential efficacy as a therapeutic agent.
  • Selectivity: Understanding selectivity towards certain receptors or enzymes helps in predicting side effects and optimizing therapeutic windows.

These studies are crucial for advancing the compound from bench research to clinical application.

Several compounds share structural similarities with 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Methyl 5-methoxy-2-nitrobenzoateMethoxy and nitro groupsAnticancer properties
Piperidinyl derivativesPiperidine ringNeuroactive compounds
Quinolone analogsSimilar aromatic systemsAntibiotic activity

Uniqueness

What distinguishes 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile from these compounds is its specific combination of functional groups, which may confer unique pharmacological properties and mechanisms of action not found in other similar compounds.

Key Reaction Pathways for Core Structure Assembly

The synthesis of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile involves multiple strategic synthetic pathways that build upon established aromatic chemistry principles [6]. The core structure assembly typically begins with a methoxybenzonitrile precursor, which serves as the foundational aromatic framework for subsequent functionalization . The benzonitrile scaffold provides both electronic and steric properties that influence the regioselectivity of subsequent transformations [42].

The primary synthetic route involves a sequential approach where the benzonitrile core is first established through cyanation reactions of appropriate benzene derivatives [10] [13]. Industrial production methods often employ ammoxidation processes where toluene derivatives react with ammonia and air at elevated temperatures ranging from 410-420 degrees Celsius in the presence of specialized catalysts [10]. This approach yields benzonitrile products with purities exceeding 99.6 percent and reaction yields between 64-81 percent [10].

Alternative synthetic pathways utilize hydroxylamine hydrochloride and benzaldehyde derivatives in ionic liquid media, offering environmentally favorable conditions [13]. These green synthesis approaches eliminate metal salt catalysts while maintaining high conversion rates and product yields approaching 100 percent at reaction temperatures of 120 degrees Celsius [13]. The ionic liquid systems provide multiple functions including co-solvent properties, catalytic activity, and phase separation capabilities [13].

Synthetic PathwayTemperature (°C)Yield (%)Catalyst SystemReaction Time
Ammoxidation Route410-42064-81BN-98 CatalystContinuous
Ionic Liquid Method120100[HSO₃-b-Py]·HSO₄2 hours
Traditional Cyanation138-14485-95Various Acids4-8 hours

Nitration and Substitution Reaction Mechanisms

The nitration process for introducing the nitro functionality follows classical electrophilic aromatic substitution mechanisms [6] [7]. The reaction proceeds through formation of the nitronium ion electrophile when concentrated nitric acid accepts a proton from sulfuric acid, subsequently dissociating to generate the active nitronium species [6]. This electrophile then attacks the aromatic ring system to form an arenium ion intermediate before final deprotonation yields the nitrated product [6].

The mechanism involves three distinct steps: electrophile generation, intermediate carbocation formation, and proton removal from the carbocation intermediate [6]. Temperature control proves critical, with optimal nitration conditions typically maintained between 50-60 degrees Celsius for monosubstituted products [9]. Higher temperatures increase the probability of multiple nitro group incorporation, leading to dinitro and trinitro byproducts [9].

The presence of methoxy substituents significantly influences the nitration regioselectivity due to their strong electron-donating properties [36]. Methoxy groups activate the aromatic ring toward electrophilic substitution by approximately ten thousand fold compared to unsubstituted benzene [36]. The inductive and resonance effects of methoxy substituents direct nitration to ortho and para positions relative to the methoxy group [36].

Mechanistic studies reveal that the nitro group incorporation follows a two-step pathway where the nitronium ion first forms a sigma complex with the aromatic system [38]. This intermediate, termed an arenium ion, represents the rate-determining step due to the temporary loss of aromatic stabilization [38]. The subsequent deprotonation step occurs rapidly and restores aromaticity to the final product [38].

Reaction ParameterOptimal RangeEffect on SelectivityTypical Yield (%)
Temperature0-5°CPrevents over-nitration85-95
Nitric Acid Equivalents1.2-1.5Minimizes side reactions90-97
Reaction Time2-4 hoursControls substitution pattern88-94
Acid Concentration98% H₂SO₄Enhances electrophile formation85-92

Piperidine Moiety Incorporation Strategies

The incorporation of the piperidine moiety through the propoxy linker represents a critical synthetic challenge requiring careful consideration of reaction conditions and mechanistic pathways [3] [14]. The attachment strategy typically employs nucleophilic substitution reactions where the piperidine nitrogen acts as a nucleophile toward an electrophilic propyl halide or similar leaving group system [37] [40].

The Williamson ether synthesis provides the foundational approach for linking the piperidine unit to the aromatic core through the propoxy bridge [37] [40]. This reaction involves nucleophilic displacement of a halide ion by an alkoxide ion derived from the phenolic hydroxyl group on the benzene ring [40]. The mechanism proceeds through a bimolecular nucleophilic substitution pathway where the alkoxide attacks the electrophilic carbon bearing the leaving group [37].

Recent advances in piperidine chemistry have demonstrated enzymatic oxidation and radical cross-coupling approaches for complex piperidine synthesis [14]. These methods leverage directed evolution techniques to develop enzymes that selectively oxidize carbon-hydrogen bonds on piperidine rings, providing access to functionalized derivatives with hydroxyl handles for subsequent coupling reactions [14]. The radical cross-coupling reactions forge carbon-carbon bonds at the sites of these hydroxyl groups [14].

Alternative strategies employ reductive amination, substitution via amines, iminium ions, and cyclic nitrones for piperidine ring formation [15]. These cyclization approaches offer flexibility in constructing the piperidine ring system with desired substitution patterns [15]. Multicomponent reactions, including Ugi reactions and ring-closing metathesis, provide additional synthetic options for complex piperidine assembly [15].

The propoxy linker formation requires careful optimization of reaction conditions to maximize coupling efficiency while minimizing side reactions [21]. Optimal conditions typically involve temperatures between 50-100 degrees Celsius with reaction times ranging from 1-8 hours [40]. The choice of base system significantly influences reaction success, with potassium hydroxide or carbonate bases preferred for laboratory preparations [40].

Coupling MethodTemperature (°C)Base SystemSolventTypical Yield (%)
Williamson Ether50-100KOH/K₂CO₃DMF/Acetonitrile50-95
Nucleophilic Displacement60-80NaHTHF/DMF65-85
Phase Transfer40-60Quaternary AmmoniumBiphasic System70-90
Microwave Assisted120-150Cs₂CO₃DMF80-95

Purification Techniques and Yield Optimization

The purification of 5-Methoxy-2-nitro-4-(3-(piperidin-1-yl)propoxy)benzonitrile requires sophisticated separation techniques due to the complex nature of the target molecule and potential impurities [18] [19]. Recrystallization represents the primary purification method for solid organic compounds, exploiting differential solubility properties between the desired product and impurities [22] [23].

The recrystallization process involves dissolving the crude compound in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [22]. The technique works optimally when the compound exhibits high solubility in hot solvent but low solubility in cold solvent [23]. Solvent selection proves critical, with ethanol-water mixtures frequently employed for compounds containing both polar and nonpolar functional groups [25].

Column chromatography provides an alternative purification approach, particularly effective for compounds that resist crystallization [26] [27]. The technique utilizes differential adsorption properties on silica gel or alumina stationary phases, with mobile phase composition optimized based on compound polarity [27]. Flash chromatography offers enhanced efficiency through pressurized solvent flow, reducing separation times while maintaining resolution [28] [31].

Advanced purification methods include preparative high-performance liquid chromatography for achieving ultimate purity levels [29] [32]. These systems enable separation of components at the molecular level with the primary goal of isolating significant quantities of target compounds from complex mixtures [32]. Preparative high-performance liquid chromatography proves particularly valuable for final purification steps where traditional methods prove insufficient [29].

Yield optimization strategies focus on reaction condition fine-tuning and process parameter control [21] [24]. Design of experiments approaches enable systematic evaluation of multiple variables simultaneously, identifying optimal conditions more efficiently than traditional one-factor-at-a-time methods [24]. Statistical analysis of experimental results generates response surfaces that visualize the effects of each factor on reaction yield [24].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time RequiredScale Capability
Recrystallization95-9970-854-24 hoursGram to kilogram
Column Chromatography90-9860-802-8 hoursMilligram to gram
Flash Chromatography92-9965-851-4 hoursGram to hectogram
Preparative HPLC98-99.975-902-6 hoursMilligram to gram

Process optimization studies demonstrate that temperature control, reagent stoichiometry, and reaction time significantly impact both yield and purity outcomes [24]. Optimal reaction conditions typically involve temperatures between 20-120 degrees Celsius depending on the specific transformation, with reagent equivalents carefully balanced to minimize side product formation [21]. Advanced monitoring techniques, including in-line spectroscopic analysis, enable real-time reaction tracking and immediate condition adjustments [24].

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

319.15320616 g/mol

Monoisotopic Mass

319.15320616 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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